1-benzyl-6-ethyl-3-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-ETHYL-N~4~-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-BENZYL-6-ETHYL-N~4~-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from preformed pyrazole or pyridine derivatives. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the acyl group, which is later converted to an alkane.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-BENZYL-6-ETHYL-N~4~-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents like bromine and chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-BENZYL-6-ETHYL-N~4~-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has been studied for various scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting TRKs. These kinases are involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of certain cancers .
Comparison with Similar Compounds
1-BENZYL-6-ETHYL-N~4~-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Etazolate: Known for its anxiolytic properties.
Tracazolate: Used for reducing anxiety and convulsions.
These compounds highlight the versatility and potential of the pyrazolo[3,4-b]pyridine scaffold in drug discovery .
Properties
Molecular Formula |
C20H24N4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-benzyl-6-ethyl-3-methyl-N-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O/c1-5-16-11-17(20(25)21-13(2)3)18-14(4)23-24(19(18)22-16)12-15-9-7-6-8-10-15/h6-11,13H,5,12H2,1-4H3,(H,21,25) |
InChI Key |
RRTJCZPEDRWBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)C |
Origin of Product |
United States |
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